Cas no 1210048-18-2 (7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine)
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
- 1210048-18-2
- AKOS025395283
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine
- WFMXTDCKCIQMDT-UHFFFAOYSA-N
- SY060545
- AC-30078
- CS-12534
- CS-0135412
- [1,2,4]Triazolo[1,5-a]pyridine-7-boronic Acid Pinacol Ester
- 7-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE
- DA-14367
- MFCD13181995
- MB12546
- [1,2,4]TRIAZOLO[1,5-A]PYRIDIN-7-YLBORONIC ACID PINACOL ESTER
- SCHEMBL3311977
-
- MDL: MFCD13181995
- Inchi: 1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-6-16-10(7-9)14-8-15-16/h5-8H,1-4H3
- InChI Key: WFMXTDCKCIQMDT-UHFFFAOYSA-N
- SMILES: O1B(C2C=CN3C(C=2)=NC=N3)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 245.1335569g/mol
- Monoisotopic Mass: 245.1335569g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.6Ų
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD02656-5g |
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
1210048-18-2 | 95% | 5g |
$1740 | 2023-09-07 | |
| Matrix Scientific | 219107-1g |
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine, 95% min |
1210048-18-2 | 95% | 1g |
$746.00 | 2023-09-06 | |
| Matrix Scientific | 219107-5g |
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine, 95% min |
1210048-18-2 | 95% | 5g |
$2609.00 | 2023-09-06 | |
| Chemenu | CM325367-100mg |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
1210048-18-2 | C12H16BN3O2 | 100mg |
$191 | 2021-08-18 | |
| Chemenu | CM325367-250mg |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
1210048-18-2 | C12H16BN3O2 | 250mg |
$331 | 2021-08-18 | |
| Chemenu | CM325367-1g |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
1210048-18-2 | C12H16BN3O2 | 1g |
$644 | 2021-08-18 | |
| Chemenu | CM325367-5g |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
1210048-18-2 | C12H16BN3O2 | 5g |
$3680 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T17250-1g |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
1210048-18-2 | #N/A | 1g |
¥3366.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T17250-250mg |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
1210048-18-2 | #N/A | 250mg |
¥1156.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T17250-100mg |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
1210048-18-2 | #N/A | 100mg |
¥766.0 | 2024-07-18 |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine Suppliers
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine Related Literature
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Additional information on 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
Introduction to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 1210048-18-2)
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine, commonly referred to as Tetramethyl-1,3,2-dioxaborolane-substituted [1,2,4]triazolo[1,5-a]pyridine, is a versatile compound with significant applications in the field of medicinal chemistry and organic synthesis. This compound is characterized by its unique boronic ester functionality and its triazolopyridine scaffold, which endows it with a wide range of reactivity and potential biological activities.
The chemical structure of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 1210048-18-2) is particularly noteworthy for its boronic ester moiety. This functional group is highly reactive and can participate in various chemical reactions such as Suzuki-Miyaura coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules and are widely used in the development of pharmaceuticals and materials science.
Recent research has highlighted the potential of Tetramethyl-1,3,2-dioxaborolane-substituted [1,2,4]triazolo[1,5-a]pyridine in drug discovery. A study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound can serve as a potent scaffold for the design of new antiviral agents. The triazolopyridine core provides a rigid and planar structure that can enhance binding affinity to target proteins. Additionally, the boronic ester functionality can be readily modified to introduce various substituents that can fine-tune the pharmacological properties of the final product.
In another significant development, researchers at the University of California have explored the use of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine in cancer therapy. The compound has shown promising results in inhibiting the growth of cancer cells by targeting specific signaling pathways. The ability to modulate these pathways through precise chemical modifications makes this compound a valuable tool in the arsenal against cancer.
The synthetic accessibility of Tetramethyl-1,3,2-dioxaborolane-substituted [1,2,4]triazolo[1,5-a]pyridine is another factor that contributes to its popularity among chemists. The compound can be synthesized through a series of well-established reactions involving readily available starting materials. This ease of synthesis ensures that it can be produced on a large scale for both research and industrial applications.
In terms of safety and handling, it is important to note that while 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine is not classified as a hazardous material under current regulations (such as those outlined by OSHA or the EPA), standard laboratory safety protocols should always be followed when handling this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be worn to prevent skin contact and inhalation.
The future outlook for Tetramethyl-1,3,2-dioxaborolane-substituted [1,2,4]triazolo[1,5-a]pyridine is promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As more studies are conducted and new derivatives are synthesized and tested for their biological activities and pharmacological properties, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine is poised to play a significant role in advancing the fields of medicinal chemistry and drug discovery.
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